molecular formula C11H11N B8652458 1-Benzylcyclopropanecarbonitrile

1-Benzylcyclopropanecarbonitrile

Cat. No. B8652458
M. Wt: 157.21 g/mol
InChI Key: RVLXQVFSQVDAJR-UHFFFAOYSA-N
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Patent
US05387709

Procedure details

To a mixture under nitrogen of 26.3 g (260 mmoles) of diisopropylamine and 300 ml of tetrahydrofuran cooled to -75° C., there is added dropwise 125 ml (200 mmoles) of n-butyllithium in a 1.6M hexane solution, then 13.4 g (200 mmoles) of commercial cyclopropanecarbonitrile and finally 25.3 g (200 mmoles) of benzyl chloride. The reaction mixture is stirred 2 hours at -70° C. then 2 days at 20° C. 4 ml of water is added, before washing the reaction mixture with water saturated with NaCl. The organic phase dried over Na2SO4 is concentrated to give a brown liquid, which is purified by distillation. There is obtained 16.8 g (yield=53.5%) of a colorless liquid. b.p.13 =140°-8° C. A new distillation gives a colorless liquid. b.p.0.3 =64°-8° C.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
25.3 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Yield
53.5%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH:13]1([C:16]#[N:17])[CH2:15][CH2:14]1.[CH2:18](Cl)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>O.CCCCCC.O1CCCC1>[C:19]1([CH2:18][C:13]2([C:16]#[N:17])[CH2:15][CH2:14]2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
13.4 g
Type
reactant
Smiles
C1(CC1)C#N
Step Four
Name
Quantity
25.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred 2 hours at -70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
at 20° C
WASH
Type
WASH
Details
before washing the reaction mixture with water saturated with NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown liquid, which
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 53.5%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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